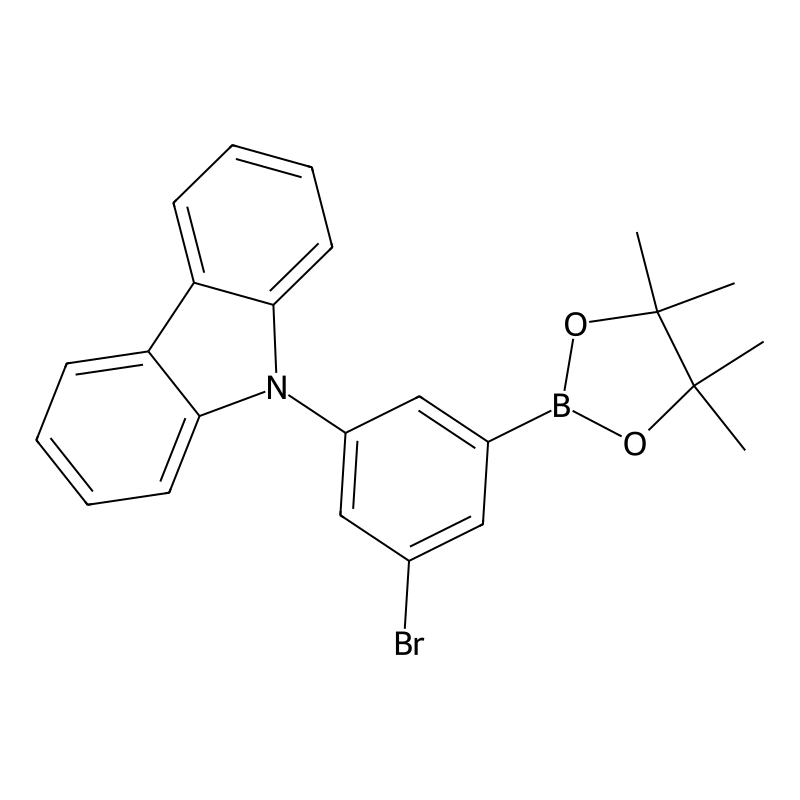

3-Bromo-5-(9H-carbazol-9-yl)-phenylboronic acid pinacol ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Bromo-5-(9H-carbazol-9-yl)-phenylboronic acid pinacol ester is an organic compound classified as an arylboronic acid derivative. Its molecular formula is C24H23BBrNO2, and it has a molecular weight of approximately 448.16 g/mol. The compound features a bromine atom at the 3-position and a carbazole moiety, which contributes to its unique properties and potential applications in organic synthesis and medicinal chemistry. It exists as a solid with a density of around 1.3 g/cm³ and has a boiling point of approximately 522.7 °C .

Organic Synthesis

The pinacol ester group is a protecting group for boronic acids, commonly used in organic synthesis . The presence of the bromine and carbazole groups suggests potential applications in the synthesis of novel organic molecules with desired optoelectronic properties. Carbazole derivatives are known for their applications in organic light-emitting diodes (OLEDs) and field-effect transistors (FETs) .

Medicinal Chemistry

Boronic acids are versatile building blocks for medicinal chemistry due to their ability to participate in various covalent bonding interactions. The combination of a bromine and a carbazole group in this molecule offers potential for exploring its interaction with biological targets. Further research is needed to determine its specific bioactivity.

Material Science

Organoboron compounds like 3-Bromo-5-(9H-carbazol-9-yl)-phenylboronic acid pinacol ester can be used in the development of new materials with tailored properties. The presence of the carbazole group suggests potential applications in the design of hole-transport materials for organic electronics .

- Suzuki Coupling Reaction: This compound can engage in cross-coupling reactions with aryl halides or other boron-containing compounds to form biaryl structures, which are significant in the synthesis of pharmaceuticals and agrochemicals.

- Formation of Boronate Esters: It can react with alcohols to form boronate esters, which are useful intermediates in organic synthesis.

- Nucleophilic Substitution Reactions: The bromine atom can be substituted by nucleophiles, facilitating the introduction of various functional groups into the molecule.

The synthesis of 3-bromo-5-(9H-carbazol-9-yl)-phenylboronic acid pinacol ester typically involves several steps:

- Bromination: The starting material, 5-(9H-carbazol-9-yl)-phenylboronic acid, is brominated at the 3-position using brominating agents such as N-bromosuccinimide or bromine in solvents like dichloromethane.

- Pinacol Ester Formation: The resulting boronic acid can then be reacted with pinacol in the presence of an acid catalyst to yield the pinacol ester.

- Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

3-Bromo-5-(9H-carbazol-9-yl)-phenylboronic acid pinacol ester has potential applications in various fields:

- Organic Synthesis: It serves as an important intermediate in the synthesis of complex organic molecules, particularly in pharmaceutical development.

- Material Science: Due to its electronic properties, it may be utilized in the development of organic semiconductors and optoelectronic devices.

- Medicinal Chemistry: Its derivatives could be explored for potential therapeutic applications, especially in cancer treatment.

Several compounds share structural similarities with 3-bromo-5-(9H-carbazol-9-yl)-phenylboronic acid pinacol ester. Here are a few notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-(9H-Carbazol-9-yl)-phenylboronic acid | Contains a carbazole and phenyl group | Lacks bromine substitution; used in similar reactions |

| 3-Iodo-5-(9H-carbazol-9-yl)-phenylboronic acid | Iodine instead of bromine | Higher reactivity due to iodine; different coupling behavior |

| 3-Chloro-5-(9H-carbazol-9-yl)-phenylboronic acid | Chlorine substitution | May exhibit different biological activity compared to bromine |

The uniqueness of 3-bromo-5-(9H-carbazol-9-yl)-phenylboronic acid pinacol ester lies in its specific halogen substitution (bromine) and its structural configuration that may influence its reactivity and biological properties compared to other derivatives.